molecular formula C11H14ClN B3033476 N-(4-chlorobenzyl)but-3-ene-1-amine CAS No. 1029033-62-2

N-(4-chlorobenzyl)but-3-ene-1-amine

Cat. No.: B3033476
CAS No.: 1029033-62-2
M. Wt: 195.69
InChI Key: KYBIPVATEPYLKE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)but-3-ene-1-amine is a versatile chemical compound that has garnered attention in various scientific research fields due to its unique properties. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a but-3-ene-1-amine backbone, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)but-3-ene-1-amine typically involves the reaction of 4-chlorobenzyl chloride with but-3-ene-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)but-3-ene-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(4-chlorobenzyl)but-3-ene-1-amine finds applications in diverse scientific research fields due to its unique properties:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)but-3-ene-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)but-3-ene-1-amine
  • N-(4-fluorobenzyl)but-3-ene-1-amine
  • N-(4-methylbenzyl)but-3-ene-1-amine

Uniqueness

N-(4-chlorobenzyl)but-3-ene-1-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h2,4-7,13H,1,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBIPVATEPYLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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